1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
Historical Context of Pyrazole-Based Research
The study of pyrazole derivatives traces its origins to 19th-century organic chemistry breakthroughs. German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 while investigating quinoline derivatives with antipyretic properties. His accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the first medicinal application of pyrazole derivatives, demonstrating analgesic and antipyretic effects. This discovery catalyzed systematic investigations into pyrazole chemistry, with Hans von Pechmann developing foundational synthetic methods in 1898 using acetylene and diazomethane.
The mid-20th century witnessed critical advancements, including Kosuge and Okeda's 1954 isolation of 3-n-nonylpyrazole from Houttuynia cordata – the first natural pyrazole derivative. This finding overturned previous assumptions about pyrazole exclusivity to synthetic chemistry. Subsequent work by Batra et al. in the 1970s-1990s established pyrazole's versatility through novel cyclization techniques, enabling complex heterocyclic architectures. These historical developments laid the groundwork for modern dichlorophenyl-substituted pyrazole research.
Significance of 5-Aminopyrazoles in Heterocyclic Chemistry
5-Aminopyrazoles occupy a privileged position in heterocyclic synthesis due to their dual nucleophilic centers (C4 and N1) and ability to participate in tandem cyclization reactions. As demonstrated by Aggarwal et al., these compounds serve as versatile synthons for constructing pyrazolo[3,4-b]pyridines through reactions with β-diketones. Their structural flexibility enables:
- Regioselective formation of trifluoromethyl-substituted heterocycles under solvent-free conditions
- Palladium-catalyzed coupling with β-halovinyl aldehydes to create anticancer agents
- Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines with sub-micromolar CDK2 inhibition
The compound 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine exemplifies this utility, serving as precursor for fungicidal 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Its molecular framework combines electron-withdrawing chlorine substituents with a nucleophilic 5-amino group, enabling diverse transformations while maintaining metabolic stability.
Evolution of Dichlorophenyl-Substituted Pyrazole Research
Dichlorophenyl modifications emerged as a strategic approach to enhance pyrazole bioactivity and photostability. Early work focused on 1-(2,4-dichlorophenyl)pyrazoles as agrochemical intermediates, particularly in SDH inhibitor fungicides like isopyrazam. Structural analyses revealed:
| Property | Impact of 2,4-Dichlorophenyl Substitution |
|---|---|
| Electron-withdrawing effect | Increases ring planarity and π-π stacking |
| Lipophilicity | LogP increases by 1.2-1.5 units |
| Metabolic stability | Reduces CYP450-mediated oxidation |
Recent advances employ this compound as a building block for kinase inhibitors. Qian et al. demonstrated its utility in gold-catalyzed aminofluorination reactions, creating fluorinated analogs with enhanced CDK2 binding (IC~50~ = 0.96 μM). X-ray crystallography confirms the dichlorophenyl group's role in occupying hydrophobic ATP-binding pockets through van der Waals interactions.
Current Research Landscape and Significance
Contemporary studies exploit this compound's unique properties across multiple domains:
Table 1: Recent Applications in Medicinal Chemistry
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJFVJUYHZYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The foundational method involves reacting α-cyanoacetophenone derivatives with substituted hydrazines. For this compound:
- Step 1 : 2,4-Dichlorophenyl-α-cyanoacetophenone (1 ) reacts with methylhydrazine in ethanol under reflux.
- Step 2 : Nucleophilic attack by the terminal hydrazine nitrogen forms a hydrazone intermediate (2 ).
- Step 3 : Intramolecular cyclization occurs via attack of the adjacent hydrazine nitrogen on the nitrile group, yielding the pyrazole core.
Key Equation :
$$
\text{C}6\text{H}3\text{Cl}2-\text{C}(\text{O})-\text{CH}2-\text{CN} + \text{CH}3\text{NHNH}2 \rightarrow \text{C}{16}\text{H}{13}\text{Cl}2\text{N}3 + \text{H}_2\text{O}
$$
Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility of intermediates |
| Temperature | 80–90°C, 6–8 hours | Prevents decomposition |
| Catalyst | 10 mol% HCl | Accelerates cyclization |
| Hydrazine Ratio | 1.2 equivalents | Minimizes side products |
Typical yields range from 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times from hours to minutes:
Comparative Analysis
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 8 hr | 72 | 95.2 |
| Microwave | 25 min | 89 | 98.7 |
Microwave conditions enhance reaction kinetics through uniform dielectric heating.
Solid-Phase Synthesis for Parallel Libraries
Resin-Bound Intermediate Strategy
Adapted from Gao and Lam’s work:
- Step 1 : Immobilize 2,4-dichlorophenyl isothiocyanate on Merrifield resin.
- Step 2 : Treat with methylhydrazine to form a resin-bound thiosemicarbazide.
- Step 3 : Cyclize under acidic conditions (TFA/DCM) to release the pyrazole-5-amine.
Performance Metrics :
- Throughput: 12 analogs synthesized simultaneously.
- Average isolated yield: 68–74%.
Catalytic Innovations
Brønsted Acid Catalysis
p-Toluenesulfonic acid (p-TsOH) proves critical in domino reactions:
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| Ethanol | 24.3 | 72 |
| THF | 7.5 | 58 |
Polar aprotic solvents stabilize transition states via dipole interactions.
Purification and Characterization
Chromatographic Techniques
- Mobile Phase : Petroleum ether/acetone (3:1 → 7:1 gradient).
- Retention Factor (Rf) : 0.42 (TLC, silica gel).
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-5-amine derivatives vary in aromatic substituents and heterocyclic modifications, which influence their physicochemical properties and biological activity. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Research Findings
Bioactivity Trends: Antimicrobial Activity: Chlorine substituents (e.g., 2,4-dichloro or 4-chloro) enhance antimicrobial potency compared to fluorine or methyl groups. For example, 1-(2,4-dichlorophenyl) analogs show stronger inhibition against Staphylococcus aureus than fluorinated derivatives . Receptor Binding: The 5-aminopyrazole scaffold interacts with adenosine A₁ receptors. Bulky substituents (e.g., 2-methylphenyl in ) reduce affinity due to steric clashes, while electron-withdrawing groups (e.g., Cl, F) improve binding via hydrophobic interactions .
Synthetic Accessibility :
- Derivatives with para-substituted phenyl groups (e.g., 4-Cl, 4-F) are synthesized in higher yields (>70%) compared to ortho-substituted analogs, which face steric challenges during cyclization .
- Fluorinated analogs (e.g., ) require stringent reaction conditions (e.g., anhydrous DMSO) to avoid hydrolysis of the pyrazole ring .
Physicochemical Properties :
- Lipophilicity : LogP values increase with halogen substitution (Cl > F > CH₃), correlating with improved membrane permeability. For instance, the dichlorophenyl analog (LogP ~3.5) exhibits better blood-brain barrier penetration than the difluorophenyl variant (LogP ~2.8) .
- Solubility : Methyl or methoxy groups (e.g., ) improve aqueous solubility but reduce metabolic stability due to oxidative demethylation .
Biological Activity
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a dichlorophenyl group and a methyl group attached to the pyrazole ring. Its molecular formula is C10H9Cl2N3, with a molecular weight of 244.11 g/mol. The presence of the dichlorophenyl moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, in vitro evaluations indicated that this compound shows effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 18 |
| Escherichia coli | 0.5 | 0.75 | 15 |
| Pseudomonas aeruginosa | 0.75 | 1.0 | 12 |
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it possesses significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the effects on human cancer cell lines (SGC-7901, A549, and HT-1080), the compound exhibited IC50 values ranging from 0.076 to 0.12 µM, indicating strong growth inhibition compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance its potency.
Table 2: Antiproliferative Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 0.076 | Tubulin polymerization inhibition |
| A549 | 0.10 | Induction of apoptosis |
| HT-1080 | 0.12 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, contributing to its antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
